2-(3-chlorophenyl)-5-methyl-1H-imidazole
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Overview
Description
2-(3-chlorophenyl)-5-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-chlorobenzaldehyde with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(3-chlorophenyl)-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The chlorophenyl group may enhance the compound’s binding affinity to specific targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-1H-imidazole: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(4-chlorophenyl)-5-methyl-1H-imidazole: The position of the chlorine atom is different, potentially altering its chemical properties and interactions.
2-(3-bromophenyl)-5-methyl-1H-imidazole: Substitution of chlorine with bromine can lead to differences in reactivity and biological effects.
Uniqueness
2-(3-chlorophenyl)-5-methyl-1H-imidazole is unique due to the specific positioning of the chlorophenyl and methyl groups on the imidazole ring. This configuration can influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) |
InChI Key |
PODROGPCZGDXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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